

Application Notes and Protocols for BMS-639623 Administration in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1] [2] CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in inflammatory processes, particularly in allergic diseases like asthma.[1] While **BMS-639623** has demonstrated high potency in inhibiting human eosinophil chemotaxis, its utility in murine models is limited due to significantly lower potency against the mouse CCR3 receptor.[2]

This document provides an overview of the available data for **BMS-639623** and presents detailed, albeit hypothetical, protocols for its administration in murine models. These protocols are based on data from studies in other species and general practices for administering CCR3 antagonists to mice.

Data Presentation

Quantitative data for **BMS-639623** is summarized below. It is important to note the species differences in potency.

Table 1: In Vitro Potency of BMS-639623



Assay	Species	IC50	Reference
CCR3 Binding	Human	0.3 nM	[2]
Eosinophil Chemotaxis	Human	0.04 nM	[2]
Eotaxin-stimulated Calcium Flux	Human Eosinophils	0.87 nM	[2]
CCR3 Binding	Mouse	31 nM	[2]
Eosinophil Chemotaxis	Mouse	870 nM	[2]
Eosinophil Chemotaxis	Cynomolgus Monkey	0.15 nM	[2]

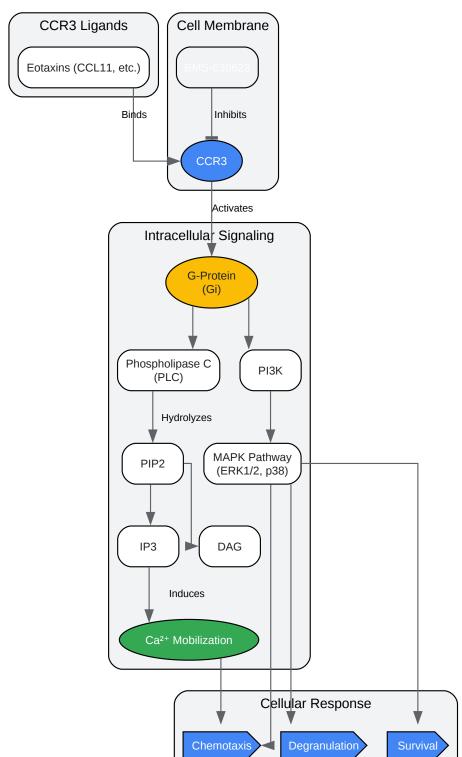
Table 2: In Vivo Efficacy of BMS-639623 in a Cynomolgus Monkey Model of Asthma

Dose	Route of Administration	Dosing Regimen	Reduction in Allergen- Dependent Eosinophilia	Reference
5 mg/kg	Oral	Twice daily (b.i.d.)	65-82%	[2]

Signaling Pathway

BMS-639623 exerts its effects by blocking the binding of CCR3 ligands, such as eotaxins (CCL11, CCL24, CCL26), to the CCR3 receptor on eosinophils. This inhibition prevents the activation of downstream signaling pathways that are crucial for eosinophil chemotaxis, degranulation, and survival.





CCR3 Signaling Pathway in Eosinophils

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Caption: Simplified CCR3 signaling pathway in eosinophils.



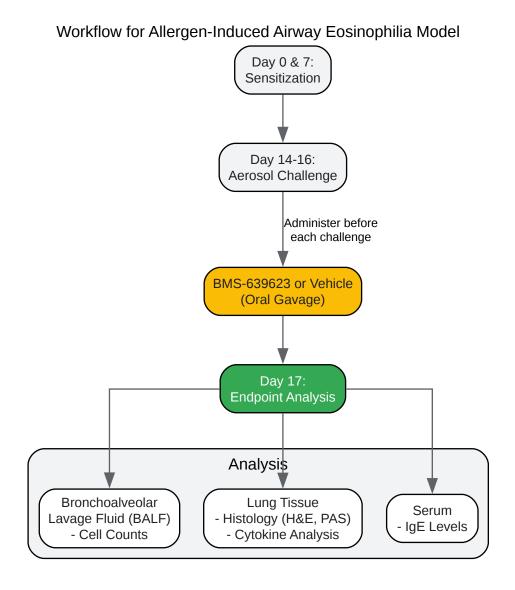
Experimental Protocols for Murine Models (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on the limited available data for **BMS-639623** and general methodologies for other CCR3 antagonists in mice. Due to the reported low potency of **BMS-639623** in mice, very high doses may be required to observe any biological effect, and researchers should carefully consider this limitation.

Protocol 1: Evaluation of BMS-639623 in a Murine Model of Allergen-Induced Airway Eosinophilia

- 1. Objective: To assess the efficacy of **BMS-639623** in reducing eosinophil infiltration into the lungs of mice sensitized and challenged with an allergen (e.g., ovalbumin).
- 2. Materials:
- BMS-639623
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Ovalbumin (OVA), Grade V
- · Aluminum hydroxide (Alum) adjuvant
- Sterile phosphate-buffered saline (PBS)
- 8-10 week old BALB/c mice
- 3. Experimental Workflow:





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Caption: Experimental workflow for a murine asthma model.

4. Detailed Procedure:

- Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL of PBS.
- Aerosol Challenge: On days 14, 15, and 16, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
- BMS-639623 Administration:



- Based on the cynomolgus monkey study, a starting dose of 5 mg/kg could be evaluated.
 However, given the ~290-fold lower potency in mouse eosinophil chemotaxis, significantly higher doses (e.g., 30, 100, 300 mg/kg) may be necessary.
- Administer BMS-639623 or vehicle by oral gavage 1 hour prior to each aerosol challenge.
 A twice-daily dosing regimen could also be considered.
- Endpoint Analysis (Day 17):
 - Bronchoalveolar Lavage (BAL): Euthanize mice and perform a tracheostomy. Lavage the lungs with PBS. Determine the total and differential cell counts in the BAL fluid.
 - Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
 - Serum IgE: Collect blood via cardiac puncture and measure OVA-specific IgE levels by ELISA.

Protocol 2: Air Pouch Model of Eosinophil Migration

- 1. Objective: To evaluate the direct effect of **BMS-639623** on eotaxin-induced eosinophil recruitment in vivo.
- 2. Materials:
- BMS-639623
- Vehicle for intraperitoneal injection (e.g., PBS with 0.1% Tween 80)
- Recombinant murine eotaxin-1 (CCL11)
- Sterile air
- Sterile PBS
- 8-10 week old C57BL/6 mice



3. Detailed Procedure:

- Air Pouch Formation: On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice. On day 3, re-inflate the pouch with 1.5 mL of sterile air.
- BMS-639623 Administration: On day 6, administer BMS-639623 (e.g., 10, 30, 100 mg/kg) or vehicle by intraperitoneal injection.
- Eosinophil Recruitment: 30 minutes after drug administration, inject 100 ng of murine eotaxin-1 in 100 μL of PBS into the air pouch.
- Analysis: 4 hours after eotaxin injection, euthanize the mice and lavage the air pouch with 1
 mL of PBS. Determine the total and differential leukocyte counts in the lavage fluid.

Conclusion

BMS-639623 is a powerful tool for studying CCR3 biology in human and non-human primate systems. However, its application in murine models is challenging due to its significantly reduced potency. The provided hypothetical protocols offer a starting point for researchers wishing to explore its effects in mice, with the critical consideration that high doses may be required. Careful dose-response studies are recommended to determine if a therapeutic window can be achieved in this species. For many studies, alternative CCR3 antagonists with better potency in mice may be more suitable.

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